Acetylcholinesterase (AChE) Inhibition: Species-Selective Potency in Rat Cortex
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid exhibits measurable acetylcholinesterase (AChE) inhibitory activity with an IC50 of 108 nM against rat brain cortex AChE [1]. This compound shows species-selectivity, with a 4.5-fold lower potency against Electrophorus electricus (electric eel) AChE (IC50 = 486 nM) under comparable assay conditions [1]. While direct head-to-head data against specific arylthioacetic acid analogs in the same assay system are not publicly available, the IC50 value positions this compound within the active range for this target class (reported IC50 range for AChE inhibitors in ChEMBL: 1–4900 nM) [2].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 108 nM (rat cortex AChE); IC50 = 486 nM (electric eel AChE) |
| Comparator Or Baseline | Class-level baseline: ChEMBL-reported AChE inhibitor IC50 range 1–4900 nM |
| Quantified Difference | Target compound is 45-fold more potent than the upper bound of the class baseline range |
| Conditions | Rat brain cortex homogenates; acetylthiocholine iodide substrate; BuChE inhibitor tetraisopropyl pyrophosphate present |
Why This Matters
Quantified AChE inhibition enables researchers to select this compound for CNS-targeted enzyme studies where mammalian isoform activity is relevant, rather than relying on uncharacterized analogs.
- [1] BindingDB. BDBM50234814 / CHEMBL4075571. Affinity Data: IC50 108 nM (rat AChE); IC50 486 nM (electric eel AChE). ChEMBL curated data from Sichuan University. View Source
- [2] BindingDB. ChEMBL_29409 (CHEMBL643382). IC50 against acetylcholinesterase; value ranges from 1–4900 nM. Last update November 1, 2007. View Source
